![molecular formula C15H14N4O2S2 B4649812 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4649812.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide
Overview
Description
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide has been studied for its potential use in various scientific research applications. Some of the notable applications include:
1. Medicinal Chemistry: This compound has shown potential as a lead compound for the development of new drugs that target various diseases, including cancer, diabetes, and Alzheimer's disease.
2. Biochemistry: This compound has been studied for its ability to inhibit various enzymes and proteins that play a role in disease progression. It has also been studied for its antioxidant properties.
3. Pharmacology: This compound has been studied for its potential use as a drug delivery system, as it has shown the ability to cross the blood-brain barrier and target specific cells and tissues.
Mechanism of Action
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that play a role in disease progression. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide has various biochemical and physiological effects. Some of the notable effects include:
1. Inhibition of enzymes and proteins: This compound has been shown to inhibit various enzymes and proteins that play a role in disease progression, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
2. Antioxidant properties: This compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
3. Blood-brain barrier penetration: This compound has been shown to cross the blood-brain barrier, which may make it a potential candidate for the treatment of neurological diseases.
Advantages and Limitations for Lab Experiments
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potential as a lead compound: This compound has shown potential as a lead compound for the development of new drugs.
2. Multiple applications: This compound has been studied for its potential use in various scientific research applications.
3. Blood-brain barrier penetration: This compound has been shown to cross the blood-brain barrier, which may make it a potential candidate for the treatment of neurological diseases.
Some of the limitations of this compound for lab experiments include:
1. Limited research: There is limited research available on this compound, which may make it difficult to fully understand its potential applications.
2.
Future Directions
There are several future directions for the research of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide. Some of the potential directions include:
1. Development of new drugs: This compound has shown potential as a lead compound for the development of new drugs that target various diseases.
2. Study of its mechanism of action: Further research is needed to fully understand the mechanism of action of this compound.
3. Investigation of its potential use in drug delivery systems: This compound has shown potential as a drug delivery system, which may be further investigated.
4. Study of its potential use in neurological diseases: This compound has been shown to cross the blood-brain barrier, which may make it a potential candidate for the treatment of neurological diseases.
In conclusion, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research applications.
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-10(13(20)17-14-16-7-8-22-14)23-15-19-18-12(21-15)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXQXFJUQMYLSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(O2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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